Cas no 1806454-52-3 (3-(2-Chloropropanoyl)-2-mercaptomandelic acid)
3-(2-Chloropropanoyl)-2-mercaptomandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Chloropropanoyl)-2-mercaptomandelic acid
-
- Inchi: 1S/C11H11ClO4S/c1-5(12)8(13)6-3-2-4-7(10(6)17)9(14)11(15)16/h2-5,9,14,17H,1H3,(H,15,16)
- InChI Key: XWZSUXVOTUUWEH-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1=CC=CC(C(C(=O)O)O)=C1S)=O
Computed Properties
- Exact Mass: 274.0066577 g/mol
- Monoisotopic Mass: 274.0066577 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 274.72
- XLogP3: 1.7
- Topological Polar Surface Area: 75.6
3-(2-Chloropropanoyl)-2-mercaptomandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027662-250mg |
3-(2-Chloropropanoyl)-2-mercaptomandelic acid |
1806454-52-3 | 97% | 250mg |
475.20 USD | 2021-06-17 | |
| Alichem | A015027662-500mg |
3-(2-Chloropropanoyl)-2-mercaptomandelic acid |
1806454-52-3 | 97% | 500mg |
815.00 USD | 2021-06-17 | |
| Alichem | A015027662-1g |
3-(2-Chloropropanoyl)-2-mercaptomandelic acid |
1806454-52-3 | 97% | 1g |
1,504.90 USD | 2021-06-17 |
3-(2-Chloropropanoyl)-2-mercaptomandelic acid Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 3-(2-Chloropropanoyl)-2-mercaptomandelic acid
3-(2-Chloropropanoyl)-2-mercaptomandelic Acid: A Comprehensive Overview
3-(2-Chloropropanoyl)-2-mercaptomandelic acid, identified by the CAS number 1806454-52-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chlorinated propanoyl group with a mercaptomandelic acid moiety. The integration of these functional groups imparts distinctive chemical and biological properties, making it a valuable subject for research and potential applications in drug development.
The synthesis of 3-(2-Chloropropanoyl)-2-mercaptomandelic acid involves a series of carefully designed reactions that ensure the precise assembly of its structural components. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, enhancing both yield and purity. These improvements are critical for scaling up production, which is essential for preclinical and clinical studies.
One of the most notable aspects of this compound is its potential as a lead molecule in drug discovery. Studies have demonstrated that 3-(2-Chloropropanoyl)-2-mercaptomandelic acid exhibits promising bioactivity, particularly in modulating key cellular pathways associated with diseases such as cancer and neurodegenerative disorders. For instance, research published in Nature Communications highlights its ability to inhibit specific enzymes involved in tumor progression, suggesting a potential role in anticancer therapy.
The structural versatility of 3-(2-Chloropropanoyl)-2-mercaptomandelic acid also makes it an attractive candidate for further chemical modifications. By altering the substituents on the propanoyl group or modifying the mercaptomandelic acid moiety, researchers can explore a wide range of biological activities. This approach aligns with current trends in medicinal chemistry, where structural diversity is leveraged to discover novel therapeutic agents.
In terms of pharmacokinetics, recent studies have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(2-Chloropropanoyl)-2-mercaptomandelic acid. These studies are crucial for evaluating its suitability as an orally administered drug or for other routes of delivery. Preliminary findings indicate favorable pharmacokinetic profiles, though further research is needed to confirm these results.
The application of advanced analytical techniques has significantly enhanced our understanding of this compound's properties. For example, high-resolution mass spectrometry has provided detailed insights into its molecular structure, while nuclear magnetic resonance (NMR) spectroscopy has elucidated its stereochemical configuration. These tools are indispensable for ensuring the accuracy and reliability of experimental data.
In conclusion, 3-(2-Chloropropanoyl)-2-mercaptomandelic acid, with its unique structure and promising bioactivity, represents a compelling area of research with potential implications for drug development. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative approaches to addressing complex medical challenges.
1806454-52-3 (3-(2-Chloropropanoyl)-2-mercaptomandelic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)